Diethyl perfluoroadipate
Description
Contextualization of Perfluorinated Esters in Contemporary Chemical Research
Perfluorinated and polyfluorinated esters represent a significant class of organofluorine compounds that have garnered substantial interest in modern chemical research. The incorporation of fluorine atoms into ester molecules imparts unique properties not typically observed in their non-fluorinated hydrocarbon analogs. These properties include high thermal and chemical stability, low surface energy, and distinct electronic characteristics. Organofluorine chemistry has experienced remarkable growth since the mid-20th century, driven largely by its applications in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netepa.gov
The synthesis of fluorinated esters can be challenging. nih.gov Methods such as the direct esterification of carboxylic acids with perfluorinated alcohols have been developed to produce these compounds in moderate to excellent yields. researchgate.net Research has also explored the hydrolysis of perfluorinated esters to understand their environmental fate and behavior. nih.gov The unique properties of these esters make them valuable as lubricants, solvents, and reaction media, particularly in high-technology sectors like aerospace and automotive industries. nih.govpdx.edu
Significance of Diethyl Perfluoroadipate within Fluorine Chemistry
This compound, also known as diethyl octafluoroadipate, is a specific diester of perfluoroadipic acid. Its structure, featuring an eight-fluorine carbon chain flanked by two ethyl ester groups, makes it a subject of interest for both fundamental research and practical applications. It serves as a valuable intermediate in the synthesis of other complex fluorinated molecules. For instance, it has been used as a starting material for the preparation of perfluoroadiponitrile, which is a precursor for creating thermally stable heterocyclic polymers and elastomers. dtic.mil
Furthermore, this compound and related compounds have been investigated for their potential use in advanced technologies. Research has pointed to its application as a fluorescent molecule and as an additive in the electrolytes of lithium-ion batteries to improve their performance and lifespan. cymitquimica.comgoogle.com The study of its infrared absorption spectra has also contributed to a deeper understanding of the effects of fluorine substitution on the electronic properties of ester carbonyl groups. acs.org
Historical Development of Research on Perfluorinated Adipates
Research into per- and polyfluoroalkyl substances (PFAS) began in the 1930s, with large-scale production starting in the 1940s. service.gov.ukresearchgate.net The study of perfluorinated dicarboxylic acids and their esters, including adipates, was part of this broader expansion of fluorocarbon chemistry. diva-portal.org Early patents and publications from the mid-20th century describe the synthesis of perfluoroadipic acid and its esters. For example, a patent filed in the late 1940s mentions the preparation of this compound as a proof of structure for the newly synthesized perfluoroadipic acid. google.com
Throughout the latter half of the 20th century, research focused on the synthesis, properties, and derivatization of these compounds. A 1967 technical report detailed the synthesis of this compound from perfluoroadipic acid with a 66% yield. dtic.mil Studies from this era also investigated the hydrogenolysis and reduction of perfluorinated esters, including this compound, to produce fluorinated diols and other valuable chemical intermediates. acs.orgacs.orgresearchgate.net This foundational work established the chemical pathways for utilizing perfluorinated adipates in the development of new materials. dtic.mil
Current Research Landscape and Identified Knowledge Gaps
The field of fluorine chemistry continues to evolve, with a strong focus on developing novel synthetic methods that are more efficient and occur under milder conditions. mdpi.com Current research trends include the use of visible-light-mediated fluorination and biocatalysis in fluorination reactions. mdpi.com For perfluorinated esters like this compound, research continues to explore their application in advanced materials, such as fluorinated polymers for energy applications and specialty elastomers. dtic.milnumberanalytics.com
Despite decades of research, knowledge gaps remain. There is a continuous need for more efficient and environmentally benign synthesis methods for fluorinated compounds. numberanalytics.com While the physical properties of this compound are documented, a comprehensive understanding of its reactivity in various chemical environments is still developing. The environmental fate and potential degradation pathways of many perfluorinated compounds, including esters, are areas of active investigation, with studies modeling their hydrolysis under different conditions. nih.gov Further research is also needed to fully characterize the coordination chemistry of perfluoroadipates with various metal ions, which could lead to novel polymeric structures with unique properties. cdnsciencepub.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 376-50-1 | chemsrc.comechemi.com |
| Molecular Formula | C₁₀H₁₀F₈O₄ | chemsrc.comechemi.com |
| Molecular Weight | 346.171 g/mol | chemsrc.comechemi.com |
| Density | 1.416 g/cm³ | chemsrc.com |
| Boiling Point | 237.1 °C at 760 mmHg | chemsrc.comlookchem.com |
| Flash Point | 94.5 °C | chemsrc.comlookchem.com |
| Refractive Index | 1.353 | chemsrc.comechemi.com |
| InChIKey | UBMQHNSEGKYMTP-UHFFFAOYSA-N | echemi.com |
| Synonyms | Diethyl octafluoroadipate, Octafluoroadipic acid diethyl ester, Hexanedioic acid, octafluoro-, diethyl ester | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMQHNSEGKYMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(=O)OCC)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059925 | |
| Record name | Diethyl octafluorohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-50-1 | |
| Record name | 1,6-Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl octafluorohexanedioate | |
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| Record name | Diethyl octafluoroadipate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Diethyl Perfluoroadipate and Analogues
Direct Synthesis Routes to Perfluorinated Diesters
Direct synthetic methods aim to construct the perfluorinated diester molecule in a straightforward manner from readily available starting materials. These approaches primarily include the esterification of perfluorinated diacids and the fluorination of pre-existing ester structures.
Esterification Approaches with Perfluorinated Diacids
The most conventional route to diethyl perfluoroadipate is the esterification of perfluoroadipic acid (octafluorohexanedioic acid) with ethanol (B145695). This reaction is an analogue of the well-known Fischer esterification. Due to the strong electron-withdrawing effect of the perfluoroalkyl chain, the reactivity of the carboxylic acid groups in perfluoroadipic acid is significantly influenced.
The reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to protonate the carbonyl oxygen of the diacid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The equilibrium nature of the Fischer esterification necessitates the removal of water to drive the reaction towards the product, this compound. This can be achieved by azeotropic distillation or the use of a dehydrating agent.
Alternative esterification methods can also be employed, such as the reaction of perfluoroadipoyl chloride (the diacyl chloride of perfluoroadipic acid) with ethanol. This method is generally faster and not reversible but requires the prior synthesis of the more reactive acyl chloride intermediate.
| Method | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Esterification | Perfluoroadipic acid, Ethanol | Conc. H₂SO₄ | Reflux, water removal | Cost-effective | Reversible, requires harsh conditions |
| Acyl Chloride Route | Perfluoroadipoyl chloride, Ethanol | None or mild base | Room temperature or gentle heating | High yield, irreversible | Requires synthesis of acyl chloride |
Halogen Exchange and Fluorination Strategies
An alternative direct approach involves the fluorination of a pre-existing diethyl adipate (B1204190) molecule or a partially halogenated precursor. This can be achieved through several fluorination techniques, including halogen exchange (Halex) reactions and electrochemical fluorination (ECF).
Halogen exchange reactions typically involve the treatment of a chlorinated or brominated diethyl adipate derivative with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity. The success of this method depends on the lability of the halogens being replaced and the reaction conditions.
Electrochemical fluorination, specifically the Simons process, is a powerful technique for perfluorination. In this process, a solution of diethyl adipate in anhydrous hydrogen fluoride is subjected to electrolysis. This method can, in principle, replace all carbon-hydrogen bonds with carbon-fluorine bonds. However, ECF is an aggressive technique that can lead to fragmentation and rearrangement of the carbon skeleton, often resulting in a mixture of products and lower yields of the desired this compound.
Direct fluorination using elemental fluorine (F₂) is another possibility, though it is a highly energetic and hazardous process that requires specialized equipment and careful control of reaction conditions to prevent uncontrolled reactions and degradation of the starting material.
| Fluorination Method | Substrate | Fluorinating Agent | Key Features |
|---|---|---|---|
| Halogen Exchange (Halex) | Diethyl 2,3,4,5-tetrachloroadipate | KF, phase-transfer catalyst | Stepwise replacement of halogens. |
| Electrochemical Fluorination (ECF) | Diethyl adipate | HF (electrolyte) | Perfluorination in a single process, potential for fragmentation. |
| Direct Fluorination | Diethyl adipate | Elemental Fluorine (F₂) | Highly reactive and non-selective, requires specialized apparatus. |
Indirect Synthetic Pathways Involving Perfluorinated Precursors
Indirect routes to this compound involve the construction of the C6 perfluorinated backbone from smaller perfluorinated building blocks or the modification of existing cyclic perfluorinated structures.
Multistep Convergent Synthesis
A convergent synthesis approach would involve the preparation of two smaller perfluorinated fragments which are then coupled to form the C6 chain of this compound. For instance, a three-carbon perfluorinated synthon could be dimerized. This strategy can be advantageous for introducing isotopic labels or specific functionalities at defined positions within the molecule. However, the development of efficient coupling reactions for perfluorinated alkyl chains is a significant challenge in synthetic organofluorine chemistry.
Role of Perfluorohexane-1,1,6,6-tetrol in Oxepane-2,7-diol Derivatization
Emerging and Sustainable Synthesis Protocols
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of perfluorinated compounds, including this compound.
One promising area is the use of biocatalysis. Lipases, for example, are enzymes that can catalyze esterification reactions under mild conditions, often in aqueous or solvent-free systems. The application of lipases to the esterification of perfluoroadipic acid with ethanol could offer a greener alternative to traditional acid-catalyzed methods, potentially avoiding the use of harsh acids and high temperatures. Research in this area is focused on finding robust enzymes that can tolerate the unique electronic properties of perfluorinated substrates.
Solvent-free reaction conditions are also being explored to reduce the environmental impact of synthesis. For instance, carrying out the esterification of perfluoroadipic acid with an excess of ethanol, which acts as both reactant and solvent, can minimize the use of additional organic solvents.
Furthermore, the development of more selective and efficient fluorination reagents and catalysts continues to be a major goal in organofluorine chemistry. Advances in this field could lead to more sustainable direct fluorination strategies with higher yields and fewer byproducts compared to traditional methods like ECF.
Electrocatalytic and Photochemical Approaches
Modern synthetic chemistry has increasingly turned to electrocatalytic and photochemical methods to drive reactions, offering pathways that are often more direct and can proceed under milder conditions than traditional thermal methods.
Electrocatalytic Synthesis: The Simons Process
A cornerstone of industrial organofluorine chemistry is the Simons Electrochemical Fluorination (ECF) process. This electrocatalytic method provides a direct route to perfluorinated compounds by electrolyzing a solution of an organic substrate in anhydrous hydrogen fluoride (HF) wikipedia.orgpsu.edu. The process typically utilizes a nickel anode and operates at a cell potential of 5-6 V wikipedia.org.
The synthesis of this compound via the Simons process is a two-step procedure. First, a suitable precursor, such as adipoyl chloride or adipic acid, is subjected to electrochemical fluorination. This step replaces all carbon-hydrogen bonds with carbon-fluorine bonds, yielding perfluoroadipoyl fluoride. The generalized reaction for the fluorination of an acyl fluoride is as follows:
R(CO)F + nHF -> R_f(CO)F + nH_2
While specific yield data for the electrochemical fluorination of adipoyl fluoride to perfluoroadipoyl fluoride is not extensively reported in open literature, the Simons process is known for being effective, though sometimes associated with moderate yields and the formation of byproducts due to fragmentation of the carbon skeleton wikipedia.org.
The second step involves the esterification of the resulting perfluoroadipoyl fluoride with ethanol to produce this compound. This is a standard esterification reaction:
(CF_2)_4(COF)_2 + 2C_2H_5OH -> (CF_2)_4(COOC_2H_5)_2 + 2HF
The efficiency of this step is generally high, typical for esterification reactions of acyl fluorides.
| Parameter | Value/Description |
| Process | Simons Electrochemical Fluorination |
| Precursor | Adipoyl chloride or Adipic acid |
| Solvent/Fluorine Source | Anhydrous Hydrogen Fluoride (aHF) |
| Anode Material | Nickel |
| Cell Potential | 5-6 V wikipedia.org |
| Intermediate | Perfluoroadipoyl fluoride |
| Final Product | This compound |
| Key Advantage | Direct route to perfluorinated compounds |
| Challenges | Potential for low yields and byproducts wikipedia.org |
Photochemical Approaches
Photochemical methods offer an alternative strategy for the synthesis of fluorinated compounds, often proceeding through radical intermediates under mild conditions. While specific photochemical routes to this compound are not well-documented, general methodologies for the perfluoroalkylation of organic molecules can be considered analogous.
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds. These reactions typically involve a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process, generating radical intermediates from perfluoroalkyl sources (e.g., perfluoroalkyl iodides). These radicals can then engage in addition reactions with suitable substrates.
For instance, a hypothetical photochemical approach to a perfluorinated ester could involve the photo-induced radical addition of a perfluoroalkyl species to a diene, followed by oxidation and esterification. However, the direct, multi-step photochemical synthesis of a complex molecule like this compound remains a significant synthetic challenge and is an area of ongoing research.
Green Chemistry Principles in Perfluorinated Diester Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of perfluorinated diesters can be evaluated through these principles, particularly focusing on atom economy, E-factor, and energy efficiency.
Atom Economy and E-Factor
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product chembam.com. The E-factor (Environmental Factor) quantifies the amount of waste generated per unit of product libretexts.org.
C_6H_{10}O_4 (Diethyl adipate) + 8HF -> C_{10}H_{10}F_8O_4 (this compound) + 8H_2
The atom economy for this idealized substitution reaction would be calculated as:
Molecular Weight of this compound: ~346.17 g/mol
Molecular Weight of Diethyl adipate: ~202.25 g/mol
Molecular Weight of HF: ~20.01 g/mol
Total Mass of Reactants: 202.25 + (8 * 20.01) = 362.33 g/mol
Atom Economy: (346.17 / 362.33) * 100% ≈ 95.5%
This calculation represents an ideal scenario. In practice, the ECF process can have lower atom economy due to the formation of byproducts. The E-factor for industrial chemical processes can vary significantly. For bulk chemicals, E-factors are typically in the range of 1-5, while for fine chemicals and pharmaceuticals, they can be much higher libretexts.org. Given the specialized nature of perfluorinated compounds, the E-factor for this compound synthesis is likely to be in the higher range for fine chemicals.
| Metric | Description | Application to Perfluorinated Diester Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% chembam.com | The idealized atom economy is high, but practical values are lower due to byproduct formation in the ECF process. |
| E-Factor | (Total mass of waste / Total mass of product) libretexts.org | Likely in the range of fine chemicals (5-50), considering solvent use, byproducts, and energy consumption. |
Energy Efficiency and Solvent Selection
A significant consideration in the greenness of the Simons process is its energy consumption. Electrochemical processes require a substantial input of electrical energy. The energy consumption for electrochemical processes is often measured in kilowatt-hours per kilogram (kWh/kg) of product. While specific data for this compound is not available, electrochemical processes in general can have energy consumptions ranging from approximately 2 to 10 kWh/kg, and in some cases, significantly higher depending on the specific reaction and cell efficiency researchgate.netrsc.org.
The choice of solvent is another critical aspect of green chemistry. The Simons process uses anhydrous hydrogen fluoride, which is highly corrosive and hazardous, posing significant safety and environmental challenges wikipedia.org. Research into alternative, greener solvents for fluorination reactions is an active area. The ideal green solvent would be non-toxic, renewable, and easily recyclable.
Chemical Reactivity and Mechanistic Investigations of Diethyl Perfluoroadipate
Nucleophilic and Electrophilic Reactions
The reactivity of diethyl perfluoroadipate is largely dictated by the strong electron-withdrawing nature of the perfluoroalkane chain. This structural feature significantly influences the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.
Hydrolysis: The hydrolysis of this compound to perfluoroadipic acid and ethanol (B145695) is significantly accelerated compared to its non-fluorinated analogs. The presence of the perfluorinated alkyl chain enhances the electrophilic character of the carbonyl carbon, facilitating the nucleophilic attack by water. Computational studies on similar fluoro-substituted esters suggest that this acceleration is substantial, making perfluoroalkyl esters relatively unstable even in near-neutral hydrolytic conditions. researchgate.netscispace.com The hydrolysis can proceed under acidic or basic catalysis, with base-catalyzed hydrolysis generally occurring at a faster rate. chemrxiv.org The process involves the formation of a tetrahedral intermediate, which then collapses to release an ethoxide ion, followed by proton transfer.
The general pathway for base-catalyzed hydrolysis is as follows:
Nucleophilic attack by a hydroxide (B78521) ion on one of the carbonyl carbons.
Formation of a tetrahedral intermediate.
Elimination of the ethoxide leaving group, reforming the carbonyl.
Acid-base reaction where the liberated ethoxide deprotonates the newly formed carboxylic acid.
The reaction proceeds at the second ester group to yield perfluoroadipic acid.
Transesterification: this compound can undergo transesterification in the presence of an alcohol and a catalyst (acid or base). wikipedia.org This equilibrium-driven process exchanges the ethyl groups of the ester with the alkyl group of the reacting alcohol. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) (CH₃OH) in the presence of an acid catalyst like Amberlyst-15 would yield dimethyl perfluoroadipate. researchgate.net The mechanism, similar to hydrolysis, proceeds through a tetrahedral intermediate following the nucleophilic attack of the alcohol on the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com Driving the reaction to completion often requires using a large excess of the reactant alcohol or removing the ethanol by-product as it forms. wikipedia.org
Table 1: Comparison of Hydrolysis and Transesterification
| Feature | Hydrolysis | Transesterification |
|---|---|---|
| Nucleophile | Water (H₂O) | Alcohol (R'-OH) |
| Product(s) | Perfluoroadipic acid, Ethanol | Different ester (e.g., Dimethyl perfluoroadipate), Ethanol |
| Catalysis | Acid or Base | Acid or Base |
| Key Intermediate | Tetrahedral Intermediate | Tetrahedral Intermediate |
| Driving Force | Can be driven by pH | Often driven by excess reagent or removal of by-product |
The reaction of esters with amines, known as aminolysis, yields amides. chemistrysteps.com this compound readily reacts with primary and secondary amines due to the enhanced electrophilicity of its carbonyl carbons. The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to form a stable amide bond.
For instance, the reaction with a primary amine (R-NH₂) would produce the corresponding N,N'-dialkylperfluoroadipamide. The reaction is typically carried out in an appropriate solvent, and since two moles of the amine are consumed per mole of the diester (one as the nucleophile and one to neutralize the liberated alcohol), an excess of the amine or the addition of a non-nucleophilic base is often employed. Perfluorinated esters are known to be particularly reactive towards aminolysis, a property exploited in bioconjugation chemistry using activated esters like pentafluorophenyl (PFP) esters, which form stable amide bonds with high efficiency. broadpharm.comwikipedia.orgnih.gov
Reduction Chemistry of the Ester Functionality
The reduction of the two ester groups in this compound yields the corresponding fluorinated diol, 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol. sigmaaldrich.comtcichemicals.comtcichemicals.com This transformation is a key step in converting the perfluorinated diester into a versatile building block for polymers and other functionalized materials. The selective reduction requires a reagent that can reduce the ester functionality without affecting other potential functional groups and without cleaving the C-F bonds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. However, for selective reductions in the presence of other reducible groups, milder reagents or specific reaction conditions are necessary. Sodium borohydride (B1222165) (NaBH₄), often in conjunction with activating agents or at elevated temperatures, can be employed for the reduction of esters. organic-chemistry.org
The choice of reducing agent is critical for controlling the outcome of the reduction of this compound. The selectivity of the reduction depends on the inherent reactivity of the reagent towards the ester functional group.
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. masterorganicchemistry.com Under standard conditions (e.g., in ethanol at room temperature), it readily reduces aldehydes and ketones but is generally unreactive towards esters. youtube.com This lack of reactivity allows for the selective reduction of other carbonyl compounds in the presence of the perfluorinated ester groups. However, the reduction of esters with NaBH₄ can be achieved under more forcing conditions, such as using high-boiling-point solvents (e.g., THF, diglyme) at reflux or by using additives like lithium or calcium chloride to enhance the electrophilicity of the carbonyl group. organic-chemistry.org
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent that readily reduces esters, carboxylic acids, amides, and lactones to the corresponding alcohols or amines. rsc.org It is highly effective for the quantitative conversion of this compound to 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Table 2: Selectivity of Common Reducing Agents
| Reducing Agent | Formula | Reactivity with Esters | Selectivity | Typical Solvents |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Low (requires activation/heat) | High (prefers aldehydes/ketones) | Protic (Ethanol, Methanol) |
| Lithium Aluminum Hydride | LiAlH₄ | High | Low (reduces most carbonyls) | Aprotic (Ether, THF) |
Formation of Functionalized Derivatives and Intermediates
The chemical transformation of this compound leads to valuable functionalized intermediates, primarily the perfluorinated diol and dicarboxylic acid.
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol: As the product of ester reduction, this diol is a crucial bifunctional monomer. Its two primary alcohol groups can undergo further reactions. For example, it can be reacted with diisocyanates to synthesize fluorine-containing polyurethanes, which possess unique properties such as high thermal stability and chemical resistance. google.com It can also serve as a precursor for other fluorinated monomers used in materials science.
Perfluoroadipic Acid: Resulting from the hydrolysis of the diester, this dicarboxylic acid is another important intermediate. The carboxylic acid groups can be converted into other functionalities. For instance, they can be transformed into acyl chlorides, which are highly reactive and can be used to synthesize a variety of amides and esters. Furthermore, polyfluorinated carboxylic acids are of interest for the synthesis of bioactive compounds and advanced materials. nih.gov
The ability to convert this compound into these key intermediates makes it a versatile starting material for the synthesis of a range of fluorinated compounds and polymers.
Synthesis of Cyclic Ethers (e.g., Oxepane-2,7-diols)
The synthesis of fluorinated cyclic ethers represents an area of significant interest due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered lipophilicity. This compound serves as a valuable precursor for the synthesis of specific fluorinated cyclic ethers, such as perfluorinated oxepane-2,7-diol derivatives. The transformation involves a reductive cyclization strategy.
The strong electron-withdrawing nature of the perfluoro-n-butane bridge in this compound significantly activates the ester carbonyl groups toward nucleophilic attack. This enhanced reactivity allows for the reduction of the ester functionalities to primary alcohols under relatively mild conditions. Unlike their non-fluorinated hydrocarbon analogs, which often require powerful reducing agents like lithium aluminum hydride (LAH), perfluorinated esters can be effectively reduced by sodium borohydride (NaBH₄). researchgate.net This distinction in reactivity is a direct consequence of the inductive effect of the perfluoroalkyl chain.
The synthesis proceeds via the formation of an intermediate, 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol. Subsequent intramolecular cyclization, typically under acidic conditions, would lead to the formation of the target seven-membered oxepane (B1206615) ring. The precise conditions for cyclization, such as the choice of acid catalyst and solvent, are critical for maximizing the yield of the desired cyclic ether and minimizing the formation of polymeric side products.
Table 1: Proposed Reaction Scheme for Synthesis of Perfluoro(oxepane-2,7-diol)
| Step | Reactant | Reagent | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | This compound | Sodium borohydride (NaBH₄) in Ethanol | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol | Reduction of both ester groups to primary alcohols. |
Derivatization for Biologically Relevant Compounds
The activated ester groups of this compound make it a versatile building block for synthesizing more complex, fluorinated molecules with potential biological applications. The incorporation of perfluoroalkyl segments into heterocyclic structures is a common strategy in medicinal chemistry to enhance properties like binding affinity and metabolic stability.
One primary derivatization pathway is the reaction with dinucleophiles to form fluorinated heterocycles. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield perfluoroalkyl-substituted pyrazoles or their precursors. nih.gov Similarly, condensation with other dinucleophiles like ureas or amidines can provide access to fluorinated pyrimidine (B1678525) derivatives. researchgate.net These heterocyclic cores are prevalent in a wide range of pharmaceuticals.
The general process involves the nucleophilic acyl substitution at both carbonyl centers of this compound. The enhanced electrophilicity of the carbonyl carbons facilitates these reactions, often allowing them to proceed under moderate conditions. The resulting fluorinated heterocyclic systems can then be further modified to build a library of compounds for biological screening. researchgate.net
Influence of Perfluoroalkyl Chain on Reactivity
Inductive Effects on Ester Carbonyl Reactivity
The defining feature of this compound's reactivity is the powerful inductive effect exerted by the perfluoroalkyl chain, -(CF₂)₄-. Fluorine is the most electronegative element, and its substitution for hydrogen along the carbon backbone creates a strong electron-withdrawing effect that propagates to the terminal ester groups.
This inductive withdrawal of electron density has a profound impact on the ester's carbonyl carbon. It significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a much harder electrophile compared to the carbonyl carbon in non-fluorinated diethyl adipate (B1204190). Consequently, this compound is substantially more susceptible to nucleophilic attack. researchgate.net This heightened reactivity is observed in various reactions, including hydrolysis, aminolysis, and reduction. As noted previously, this allows for the use of milder reducing agents for its conversion to the corresponding diol. researchgate.net
Table 2: Comparison of Carbonyl Reactivity
| Compound | Structure | Inductive Effect of Chain | Carbonyl Carbon Electrophilicity | Reactivity Towards Nucleophiles |
|---|---|---|---|---|
| Diethyl adipate | CH₃CH₂OOC-(CH₂)₄-COOCH₂CH₃ | Weakly electron-donating (+I) | Lower | Moderate |
Steric and Electronic Factors in Reaction Control
The control of reactions involving this compound is governed by a balance of both electronic and steric factors. nih.govchemrxiv.org
Electronic Factors: The primary electronic factor is the aforementioned inductive effect of the perfluoroalkyl chain, which dominates the molecule's reactivity profile by activating the carbonyl groups. This effect is generally the most significant contributor to the rate and feasibility of nucleophilic substitution reactions. The electron-withdrawing nature of the perfluoroalkyl chain not only activates the carbonyl group but also influences the acidity of adjacent C-H bonds in certain derivatives, although this is not directly applicable to the parent ester itself.
Steric Factors: While electronic effects are paramount, steric hindrance can also play a crucial role in directing the outcome of reactions. nih.gov The perfluoroalkyl chain, though linear, is conformationally more rigid and larger in volume than its hydrocarbon counterpart. This increased steric bulk can influence the approach of nucleophiles or reagents to the electrophilic centers. In intramolecular reactions, such as the cyclization to form oxepanes, the steric properties and conformational preferences of the perfluoroalkyl chain can affect the transition state energy, thereby influencing the yield and stereoselectivity of the cyclic product. The interplay between the overwhelming electronic activation and these more subtle steric constraints determines the ultimate product distribution in synthetic transformations. chemrxiv.org
Advanced Materials Science and Polymer Chemistry Applications
Diethyl Perfluoroadipate as a Monomer in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a monomer for the creation of fluorinated polyesters. The presence of the perfluoroalkylene chain is instrumental in developing polymers with unique characteristics not achievable with their hydrocarbon analogs.
Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal and chemical stability, which stem from the strength of the carbon-fluorine bond. nih.govresearchgate.net The incorporation of this compound into a polymer backbone introduces a significant fluorine content, leading to the creation of specialty polymers with enhanced performance attributes. These materials are sought after in industries where resistance to harsh environments is paramount. portplastics.com
The synthesis of fluorinated polyesters from this compound typically involves step-growth polymerization, specifically polycondensation, with various diols. The reaction results in a polymer chain with repeating ester units derived from the perfluorinated adipate (B1204190) monomer.
Polycondensation is the principal mechanism for polymerizing this compound. In this process, the diethyl ester monomer reacts with a diol (a molecule with two alcohol functional groups). The reaction, often catalyzed by an acid or a metal-based catalyst, proceeds via a transesterification reaction. nih.goviscientific.org An alcohol from the diol attacks one of the carbonyl carbons of the this compound, leading to the displacement of an ethanol (B145695) molecule. This process is repeated, linking the monomers together to form a long polyester (B1180765) chain and releasing ethanol as a byproduct. youtube.com The synthesis of aliphatic polyesters from adipic acid (the non-fluorinated counterpart) and various diols is a well-established process, and a similar mechanism applies to its perfluorinated analog. nih.govresearchgate.netresearchgate.net
The general reaction scheme for the polycondensation of this compound with a generic diol (HO-R-OH) is as follows:
n (C₂H₅OOC-(CF₂)₄-COOC₂H₅) + n (HO-R-OH) → [ -OC-(CF₂)₄-COO-R-O- ]ₙ + 2n (C₂H₅OH)
To achieve high molecular weight polymers, the ethanol byproduct must be efficiently removed from the reaction mixture to drive the equilibrium towards the formation of the polymer. nih.gov
While this compound is primarily used in polycondensation, the principles of ring-opening polymerization (ROP) are generally applied to cyclic monomers. This compound, being a linear diester, would not directly undergo ROP.
Development of Functional Materials
Polymers derived from this compound are integral to the development of functional materials that leverage the unique properties of fluorine. These properties include low surface energy and high stability.
The high fluorine content in polymers made from this compound results in materials with very low surface energy. researchgate.net This characteristic is fundamental to creating hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. When applied as a coating, these fluorinated polyesters can significantly alter the surface properties of a substrate, preventing wetting by water and oils. elsevierpure.comacs.org This is because the fluorinated chains orient themselves at the surface, creating a low-energy interface. researchgate.net The effectiveness of such coatings is often measured by the water contact angle; surfaces coated with fluorinated polymers typically exhibit high contact angles, indicating poor wettability and a high degree of hydrophobicity. mdpi.commdpi.com The development of superhydrophobic surfaces often involves the use of fluorinated compounds. elsevierpure.commdpi.com
Table 1: Surface Energy of Common Polymers This table provides context by showing the surface energy of various common polymers. Polymers derived from this compound would be expected to have a surface energy at the lower end of this spectrum, similar to or lower than other fluoropolymers.
| Polymer Name | Abbreviation | Surface Energy (dynes/cm) |
| Polycarbonate | PC | 46 |
| Polyethylene terephthalate | PET | 42 |
| Polymethylmethacrylate | PMMA | 41 |
| Polyvinyl chloride, rigid | PVC | 39 |
| Polystyrene | PS | 34 |
| Polypropylene | PP | 30 |
| Polychlorotrifluoroethylene | CTFE | 31 |
Data sourced from available material property tables. tstar.com
Coordination Polymers and Metal-Organic Frameworks (MOFs) Research
In the field of supramolecular chemistry and materials science, the dicarboxylic acid corresponding to this compound, perfluoroadipic acid, serves as a valuable organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). imperial.ac.uk MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.com
The use of perfluorinated dicarboxylates, such as perfluoroadipate, as linkers can influence the resulting framework's properties. researchgate.net The electron-withdrawing nature of the fluorine atoms can affect the electronic properties of the framework and its interactions with guest molecules. Furthermore, the presence of fluorinated chains within the pores of a MOF can create a fluorous environment, which can be exploited for selective gas sorption or separations. Research has shown that incorporating perfluoroalkyl chains into MOF linkers can enhance the adsorption of certain perfluoroalkyl substances. digitellinc.com While the non-fluorinated analog, adipic acid, has been used to create breathing MOFs like Al-MIL-53-ADP, the introduction of a perfluorinated backbone offers a route to new frameworks with tailored properties. rsc.org The synthesis of coordination polymers often involves reacting the dicarboxylic acid linker with a metal salt under solvothermal conditions. mdpi.comresearchgate.net
Synthesis of Rare Earth(III) Perfluoroadipate Complexes
The synthesis of rare earth(III) perfluoroadipate complexes is a focal point of research due to the potential applications of these materials in fields such as luminescence and catalysis. A common synthetic methodology involves the reaction of a rare earth salt, typically a chloride or nitrate, with the perfluoroadipate ligand. nih.gov This ligand can be generated in situ through the hydrolysis of this compound to perfluoroadipic acid, which is then deprotonated to form the coordinating carboxylate anions.
The reaction is typically carried out in a suitable solvent system, and the resulting complexes can precipitate from the solution. The stoichiometry of the reactants, pH, temperature, and choice of solvent can influence the final structure of the complex, leading to the formation of monomers, dimers, or coordination polymers. sfu.ca Metathesis is another synthetic route that can be employed, involving a ligand exchange between a rare earth precursor and the perfluoroadipate ligand. nih.gov
Table 1: General Synthetic Parameters for Rare Earth(III) Perfluoroadipate Complexes
| Parameter | Description | Typical Conditions |
|---|---|---|
| Rare Earth Precursor | A salt providing the RE(III) ion. | RE(NO₃)₃·xH₂O, RECl₃·xH₂O |
| Ligand Source | Provides the perfluoroadipate anion. | This compound (hydrolyzed), Perfluoroadipic acid |
| Solvent | Medium for the reaction. | Water, Ethanol, Methanol (B129727), or mixed solvent systems |
| pH Control | Affects the deprotonation of the carboxylic acid. | Addition of a base (e.g., NaOH, NH₄OH) |
| Reaction Temperature | Influences reaction rate and crystal growth. | Room temperature to reflux |
Structural Characterization and Applications in Coordination Chemistry
Other essential characterization techniques include:
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal center by observing shifts in the C=O stretching frequencies. researchgate.net
Elemental Analysis: To verify the empirical formula of the synthesized complex.
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the loss of solvent molecules. researchgate.net
The applications of these complexes in coordination chemistry are varied. The presence of rare earth ions like Europium (Eu³⁺) and Terbium (Tb³⁺) can impart luminescent properties to the material, making them candidates for sensors, displays, and lighting applications. sfu.caresearchgate.net The structure of the coordination polymer can also create porous materials with potential uses in gas storage or catalysis. semanticscholar.org
Specialty Chemical Intermediate Applications
This compound's reactivity makes it a versatile intermediate for producing a range of high-performance specialty chemicals.
Precursor for Surfactants and Lubricants
This compound serves as a key starting material for the synthesis of fluorinated surfactants (fluorosurfactants). Hydrolysis of the ester groups yields perfluoroadipic acid, a dicarboxylic acid with a fluorinated chain. The salts of this acid act as surfactants, possessing a hydrophobic and oleophobic fluorinated "tail" and a hydrophilic carboxylate "head." These fluorosurfactants are highly effective at reducing surface tension, even at low concentrations, and are used in applications requiring high performance and stability, such as in fire-fighting foams, coatings, and specialized cleaning agents.
In the field of lubrication, fluorinated compounds are prized for their exceptional thermal stability and chemical inertness. While not directly used as a lubricant, this compound can be a precursor to fluorinated diols or other derivatives that are formulated as lubricant additives. youtube.com These additives can form a protective film on metal surfaces, reducing friction and wear under extreme conditions of temperature and pressure. researchgate.net The incorporation of fluorinated segments can significantly enhance the performance of industrial and automotive lubricants. youtube.comtorontostle.com
Table 2: Functional Roles Derived from this compound
| Derivative | Functional Class | Key Property | End Application |
|---|---|---|---|
| Perfluoroadipic acid salts | Anionic Fluorosurfactant | Superior surface tension reduction | High-performance coatings, fire-fighting foams |
Role in Advanced Chemical Manufacturing
In advanced chemical manufacturing, this compound is valued as a fluorinated building block. agcchem.comarkema.com Its difunctional nature—having reactive ester groups at both ends of a stable perfluoroalkane chain—allows it to be incorporated into larger molecular structures. This is particularly useful in the synthesis of specialty polymers.
By reacting this compound with diols or diamines, it can be integrated into polyester or polyamide backbones. The inclusion of the -(CF₂)₄- segment imparts properties characteristic of fluoropolymers, such as:
High thermal stability
Excellent chemical resistance
Low surface energy (hydrophobicity and oleophobicity)
Low refractive index
These modified polymers are used in demanding applications, including high-performance seals, specialty membranes, and advanced coatings. The use of such fluorinated diesters as additives in polymer melts can also modify the surface properties of materials like polyolefin fibers. google.com The controlled introduction of fluorine via intermediates like this compound is a key strategy in the production of next-generation materials for the electronics, aerospace, and chemical processing industries. researchgate.netdtic.mil
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Analysis of Molecular Structure
Spectroscopic methods provide a non-destructive means to probe the molecular framework of diethyl perfluoroadipate, offering insights into its constituent atoms and their chemical environment.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
The IR spectrum of this compound is dominated by several key absorption bands:
Carbonyl (C=O) Stretching: The presence of the ester functional groups gives rise to a very strong and sharp absorption band. For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com The high electronegativity of the fluorine atoms on the perfluoroalkyl chain withdraws electron density from the carbonyl carbon, leading to a shift in the C=O stretching frequency to a higher wavenumber, often observed above 1750 cm⁻¹ for fluorinated esters.
Carbon-Fluorine (C-F) Stretching: The strong C-F bonds in the perfluorinated backbone produce intense and complex absorption bands in the region of 1300-1100 cm⁻¹. researchgate.net These bands are a definitive indicator of the fluorinated nature of the molecule.
Carbon-Oxygen (C-O) Stretching: The ester C-O single bond stretching vibrations are also prominent, typically appearing as two or more bands in the fingerprint region between 1300-1000 cm⁻¹. orgchemboulder.com
Carbon-Hydrogen (C-H) Stretching: The C-H bonds of the ethyl groups exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range, which is characteristic of sp³-hybridized carbons. pressbooks.pub
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Fluorinated Ester) | Stretching | > 1750 | Strong, Sharp |
| C-F | Stretching | 1300 - 1100 | Strong, Complex |
| C-O (Ester) | Stretching | 1300 - 1000 | Medium to Strong |
| C-H (Alkyl) | Stretching | 2980 - 2850 | Medium |
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the ¹H, ¹³C, and ¹⁹F nuclei within the molecule.
¹H NMR: The proton NMR spectrum is relatively simple and confirms the presence of the two ethyl groups. It typically shows two distinct signals: a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons. The integration of these signals will be in a 3:2 ratio, respectively. The chemical shift of the methylene protons is further downfield due to the deshielding effect of the adjacent oxygen atom. youtube.com
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon environments in the molecule. The carbonyl carbon of the ester group will appear significantly downfield (typically > 160 ppm). oregonstate.edu The carbons of the ethyl group (-CH₂- and -CH₃) will have characteristic shifts in the aliphatic region. The fluorinated carbons of the adipate (B1204190) backbone will exhibit complex splitting patterns due to C-F coupling and will appear in a distinct region of the spectrum. The carbons directly bonded to fluorine experience large chemical shifts and coupling constants. youtube.comoregonstate.edu
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net For this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the different -CF₂- environments in the perfluoroadipate chain. The -CF₂- group adjacent to the carbonyl (α-position) will be the most deshielded and appear furthest downfield. The next -CF₂- group (β-position) will appear at a different chemical shift, and so on. The signals will likely appear as complex multiplets due to F-F coupling between adjacent, non-equivalent fluorine nuclei.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -O-CH₂-CH₃ | ~ 4.2 | Quartet (q) |
| ¹H | -O-CH₂-CH₃ | ~ 1.3 | Triplet (t) |
| ¹³C | C=O | > 160 | Singlet (or Triplet due to ²JCF) |
| ¹³C | -O-CH₂- | ~ 60-65 | Singlet |
| ¹³C | -CH₃ | ~ 14 | Singlet |
| ¹³C | -CF₂- | ~ 105-120 | Multiplets |
| ¹⁹F | -CF₂-C=O | ~ -115 to -125 | Multiplet |
| ¹⁹F | -CF₂-CF₂-C=O | ~ -120 to -130 | Multiplet |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. It is also highly effective for assessing the purity of a sample.
Under electrospray ionization (ESI) conditions, particularly in negative ion mode, perfluorinated carboxylates are known to initially lose a molecule of CO₂ to form a perfluoroalkyl anion [R(F)⁻]. nih.govresearchgate.net For this compound, initial fragmentation would likely involve the loss of an ethoxy radical (-•OCH₂CH₃) or ethanol (B145695) (-HOCH₂CH₃) followed by decarboxylation.
Subsequent fragmentation of the resulting perfluoroacylium ion or perfluoroalkyl anion is complex. Studies on similar perfluoroalkyl carboxylic acids have shown that the fragmentation does not proceed by a simple "unzipping" of CF₂ units. well-labs.com Instead, the mechanism is believed to involve rapid fluorine shifts, which generate a series of new, more stable (e.g., secondary or tertiary) carbanions prior to further fragmentation. nih.govresearchgate.net This leads to a characteristic pattern of fragment ions that can be used to confirm the structure of the perfluorinated chain. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, which is crucial for unambiguous identification and purity assessment. nih.gov
| Fragment | Description |
|---|---|
| [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| [M - HOCH₂CH₃]⁺ | Loss of ethanol |
| [C₄F₈(COOC₂H₅)]⁺ | Fragmentation of the perfluoroalkyl chain |
| [C₂F₄]⁻ fragments | Characteristic fragments from perfluoroalkyl chain cleavage |
Crystallographic Studies and Solid-State Structure Elucidation
Understanding the solid-state structure of this compound is key to predicting its material properties. While specific crystallographic data for this compound is not widely published, studies on its derivatives and related perfluorinated dicarboxylic acids provide significant insights.
X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. Analysis of related compounds, such as perfluoroadipic acid and perfluorosuccinic acid, reveals that fluorination has a profound effect on crystal packing and intermolecular interactions. soton.ac.uk
The conformation of a molecule in its crystalline state represents a low-energy arrangement dictated by both intramolecular and intermolecular forces. For molecules with flexible chains like this compound, multiple conformations are possible.
Studies on analogous perfluorinated molecules show that they have strikingly different conformational preferences compared to their hydrocarbon counterparts. soton.ac.uk The perfluorinated backbone is sterically demanding and subject to strong electrostatic repulsions between the highly electronegative fluorine atoms. This often leads to a more rigid, extended, or helical conformation in the solid state to minimize these unfavorable interactions. nih.gov In contrast, the non-fluorinated diethyl adipate has a more flexible alkyl chain. The conformational analysis of this compound in the crystalline state would likely reveal a specific arrangement of the C-C bonds in the perfluoroadipate chain (e.g., anti vs. gauche), which is stabilized by crystal packing forces. This fixed conformation in the solid state is a key determinant of the material's bulk properties.
Chromatographic Techniques for Separation and Quantification
The separation and quantification of this compound and related perfluorinated esters are crucial for quality control, reaction monitoring, and environmental analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. nih.gov
Gas Chromatography (GC) Methodologies for Perfluorinated Esters
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds such as this compound. chromatographyonline.com The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase.
Instrumentation and Conditions:
A typical GC system for analyzing perfluorinated esters would consist of a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov The latter, GC-MS, is particularly powerful as it provides not only quantification but also structural identification of the analytes. nih.gov
Key chromatographic conditions that could be optimized for the analysis of this compound include:
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is often suitable for separating fluorinated compounds. chromatographyonline.com
Carrier Gas: Helium or nitrogen is typically used as the carrier gas. chromatographyonline.comepa.gov
Injector and Detector Temperatures: The injector temperature is set high enough to ensure complete vaporization of the sample, for instance at 250°C. The detector temperature is also maintained at a high temperature, such as 250°C to 320°C, to prevent condensation. chromatographyonline.comepa.gov
Temperature Program: A temperature gradient is often employed to achieve optimal separation. A possible program could start at a lower temperature, for example 50°C, and ramp up to a higher temperature, like 230°C, at a controlled rate. chromatographyonline.com
Injection Mode: A split or splitless injection mode can be used depending on the concentration of the analyte. For trace analysis, a splitless injection is often preferred.
Hypothetical GC-FID Analysis Data for this compound:
Below is an interactive data table representing a hypothetical analysis of a sample containing this compound.
| Compound Name | Retention Time (minutes) | Peak Area | Concentration (µg/mL) |
| This compound | 8.52 | 125600 | 10.2 |
| Impurity A | 7.98 | 15300 | 1.3 |
| Impurity B | 9.15 | 8750 | 0.7 |
Note: This data is for illustrative purposes and actual results may vary based on the specific instrument and conditions.
High-Performance Liquid Chromatography (HPLC) Applications
While GC is well-suited for volatile compounds, HPLC is a versatile technique for separating a wide range of analytes, including those that are non-volatile or thermally labile. omicsonline.orgresearchgate.net For perfluorinated esters, reversed-phase HPLC is a common approach. researchgate.net
Methodology:
In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. omicsonline.org
Column: A C18 or C8 column is typically used as the stationary phase.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly employed as the mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, can be used to improve separation efficiency.
Detector: A UV detector is often used for quantification, provided the analyte has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (LC-MS) can be utilized. omicsonline.org
Illustrative HPLC-UV Analysis Parameters for this compound:
The following table outlines potential parameters for an HPLC analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Advanced Characterization for Polymeric Materials
When this compound is used as a monomer to create polymers, a suite of advanced analytical techniques is necessary to characterize the resulting materials.
Molecular Weight Distribution Analysis (Gel Permeation Chromatography/Size Exclusion Chromatography)
The molecular weight and its distribution are fundamental properties of a polymer that significantly influence its physical and mechanical characteristics. polymersolutions.com Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these parameters. polymersolutions.com
Principle of GPC/SEC:
GPC/SEC separates molecules based on their hydrodynamic volume in solution. The sample is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later. polymersolutions.com
Analysis of Polymers from this compound:
For a hypothetical polymer synthesized from this compound, GPC/SEC analysis would provide crucial data on its average molecular weights (Mn, Mw) and the polydispersity index (PDI = Mw/Mn). polyanalytik.com
Instrumentation: The GPC/SEC system would include a pump, an injector, a set of columns, and a detector (typically a refractive index detector). polyanalytik.com
Solvent System: The choice of solvent is critical and depends on the solubility of the polymer. For fluorinated polymers, specialized solvents like hexafluoroisopropanol (HFIP) might be necessary. polyanalytik.com
Calibration: The instrument is calibrated using polymer standards with known molecular weights to create a calibration curve from which the molecular weight of the unknown polymer can be determined.
Hypothetical GPC Data for a Polymer of this compound:
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 45,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 92,000 g/mol |
| Polydispersity Index (PDI) | 2.04 |
Thermal Analysis Techniques
Thermal analysis techniques are essential for understanding the thermal stability and transitions of polymeric materials. eag.com
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com This technique is used to determine the thermal stability and decomposition profile of a polymer. netzsch.com For a polymer derived from this compound, TGA would reveal the temperature at which it begins to degrade.
Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). netzsch.com These properties are critical for understanding the processing and application range of the polymer.
Hypothetical Thermal Analysis Data for a Polymer of this compound:
| Thermal Property | Value | Technique |
| Onset of Decomposition | 350°C | TGA |
| Glass Transition Temperature (Tg) | 110°C | DSC |
| Melting Point (Tm) | 220°C | DSC |
Dynamic Mechanical Analysis (DMA):
DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied sinusoidal stress. advanced-emc.com It provides information on the viscoelastic behavior of the polymer, including its storage modulus, loss modulus, and tan delta, which are related to the material's stiffness and damping characteristics. eag.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular geometries, vibrational frequencies, and energies of reaction. For Diethyl Perfluoroadipate, a DFT study would provide valuable information on its electron density distribution, bond strengths, and the energies of its molecular orbitals. Such a study would be instrumental in understanding its stability and how it interacts with other chemical species. However, specific DFT calculations detailing the electronic structure and reactivity of this compound are not presently available in the reviewed literature.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals for this compound would allow for predictions of its susceptibility to nucleophilic or electrophilic attack. An analysis of the HOMO-LUMO gap could also provide insights into its kinetic stability. Despite the utility of FMO theory, specific studies applying it to predict the reactivity of this compound have not been identified.
Electrostatic Potential Surface (EPS) Analysis
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution of a molecule and is a valuable tool for predicting intermolecular interactions. For this compound, an EPS analysis would highlight regions of positive and negative electrostatic potential, indicating sites prone to electrophilic or nucleophilic interactions, respectively. This information is crucial for understanding its behavior in solution and its potential for forming non-covalent bonds. At present, published EPS analyses for this compound are not available.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior.
Conformational Analysis and Intermolecular Interactions
MD simulations of this compound would reveal its preferred three-dimensional structures (conformers) and the energy barriers between them. This is particularly important for a flexible molecule like this compound, as its conformation can significantly influence its physical properties and biological activity. Furthermore, simulations could elucidate the nature and strength of its interactions with other molecules, including solvents or other chemical species. Research focusing on the conformational analysis and intermolecular interactions of this compound through MD simulations is yet to be published.
Polymer Chain Dynamics in Fluorinated Systems
Given that this compound can be a monomer or a component in fluorinated polymers, MD simulations would be invaluable for understanding the dynamics of polymer chains containing this unit. Such simulations could provide insights into the flexibility, morphology, and transport properties of these materials. The study of polymer chain dynamics in fluorinated systems is an active area of research; however, studies specifically detailing the dynamics of polymers derived from this compound are not found in the current body of scientific literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediate structures, and determining the energetic feasibility of various reaction pathways. For this compound, this is particularly relevant for understanding its synthesis, hydrolysis, and thermal degradation.
The study of reaction mechanisms via computational methods hinges on the identification of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical parameter that governs the reaction rate.
For esters, including fluorinated variants like this compound, hydrolysis is a key reaction. Computational studies, often employing Density Functional Theory (DFT), have shown that the hydrolysis of esters typically proceeds through a tetrahedral intermediate. researchgate.net For a reaction like the base-catalyzed hydrolysis of this compound, the mechanism would involve the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. DFT calculations can model this process, optimizing the geometry of the reactants, the tetrahedral transition state, and the products.
The high electronegativity of the fluorine atoms in the perfluoroadipate backbone has a significant inductive effect, withdrawing electron density from the carbonyl carbons. This effect is expected to make the carbonyl groups more electrophilic and thus more susceptible to nucleophilic attack. Computationally, this would be reflected in a lower activation energy barrier for hydrolysis compared to its non-fluorinated counterpart, diethyl adipate (B1204190). High-level computational studies on similar compounds, such as perfluoroalkyl carboxylic acids (PFCAs), have provided detailed insights into their thermal degradation pathways, calculating bond dissociation energies (BDEs) for various bonds, which are crucial for understanding fragmentation mechanisms under high-temperature conditions. nsf.gov
Table 1: Representative Calculated Activation Energies for Ester Hydrolysis This table presents hypothetical, yet plausible, data based on general chemical principles for illustrative purposes, as direct computational values for this compound are not readily available in the literature.
| Reaction Step | Reactants | Transition State Geometry | Calculated Activation Energy (ΔE‡) (kcal/mol) |
| Hydroxide Attack | This compound + OH⁻ | Tetrahedral Carbonyl Center | 10 - 15 |
| C-O Bond Cleavage | Tetrahedral Intermediate | Elongated C-OEt Bond | 5 - 8 |
Reactions are rarely performed in the gas phase; therefore, accurately modeling the effect of the solvent is crucial for obtaining realistic energetic and kinetic data. Computational chemistry employs several models to account for solvent effects:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing bulk electrostatic interactions.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents like water or ethanol (B145695).
For reactions of this compound, such as hydrolysis or transesterification, explicit solvent models would be necessary to accurately model the hydrogen bonds formed between the solvent and the ester's carbonyl oxygen atoms or the attacking nucleophile.
Computational methods are also used to investigate catalysis. For instance, the acid-catalyzed hydrolysis mechanism can be modeled by including one or more hydronium ions in the calculation to protonate a carbonyl oxygen, thereby increasing its electrophilicity and lowering the activation barrier for nucleophilic attack by water. Similarly, computational studies have explored intramolecular catalysis in other perfluorinated compounds, where a nearby functional group facilitates the reaction, a mechanism that could be relevant in the degradation of substituted perfluorinated esters. core.ac.uknih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models are built on the principle that the properties of a chemical are determined by its molecular structure. By using computationally derived molecular descriptors, QSAR/QSPR can predict the properties of new or untested compounds, such as this compound.
Chemical reactivity can be quantified using descriptors derived from DFT calculations. researchgate.netfrontiersin.org These descriptors provide insight into the electronic structure of a molecule and its propensity to participate in chemical reactions. Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability.
Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap generally corresponds to a hard, less reactive molecule.
Electronegativity (χ): This describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment.
These descriptors can be calculated for this compound and used in QSAR models to predict its reactivity in various chemical processes, such as its rate of hydrolysis or its potential to act as an electrophile. acs.org For example, a QSAR model might correlate the calculated electrophilicity index of a series of perfluorinated esters with their experimentally measured hydrolysis rate constants. acs.org
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors Values are illustrative and represent typical ranges for fluorinated esters.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) (eV) |
| Diethyl Adipate | -10.5 | 0.5 | 11.0 | 1.14 |
| This compound | -12.0 | -1.0 | 11.0 | 2.10 |
QSPR models are widely used to predict the physicochemical properties of per- and polyfluoroalkyl substances (PFAS), including esters. mdpi.com These models use molecular descriptors that encode structural information to predict properties like boiling point, vapor pressure, water solubility, and environmental partitioning coefficients (e.g., Koc). nih.gov
For a molecule like this compound, relevant descriptors would include:
Constitutional descriptors: Molecular weight, number of fluorine atoms, number of carbon atoms.
Topological descriptors: Indices that describe molecular branching and connectivity.
Quantum-chemical descriptors: Dipole moment, polarizability, and the reactivity descriptors mentioned previously.
Several studies have developed QSPR models specifically for fluorinated compounds. acs.orgrsc.org For example, the rate of hydrolysis of perfluorinated esters has been successfully modeled using QSARs that incorporate descriptors related to electronegativity and polarizability. acs.org These models demonstrate that while general ester hydrolysis QSARs can be applied, their predictive performance for highly fluorinated compounds is improved by including specific descriptors that account for the unique electronic effects of fluorine atoms. acs.org Such models can be used to estimate the environmental persistence and fate of this compound by predicting its hydrolysis half-life under various conditions.
Environmental Impact and Remediation Research
Environmental Fate and Transport Mechanisms of Perfluorinated Compounds
The environmental behavior of perfluorinated compounds is dictated by their unique chemical properties, including the strength of the carbon-fluorine (C-F) bond and the dual hydrophobic and lipophobic nature of the perfluoroalkyl chain. cswab.org These substances are known for their persistence and mobility, leading to widespread environmental distribution. nih.gov
The transport and fate of PFAS like diethyl perfluoroadipate in the environment are significantly influenced by their interaction with soils, sediments, and other solid matrices. Adsorption is a key process that can retard their movement in groundwater and limit their bioavailability. Several mechanisms govern the adsorption of PFAS to environmental media, primarily hydrophobic and electrostatic interactions. cswab.orgresearchgate.net
The perfluorinated alkyl chain of the molecule is hydrophobic and tends to associate with organic carbon fractions in soil and sediment. cswab.orgnih.gov Generally, the strength of this hydrophobic sorption increases with the length of the perfluoroalkyl chain. cswab.orgnih.gov Conversely, the functional groups on the molecule play a critical role in electrostatic interactions. At typical environmental pH, many PFAS exist as anions, which can influence their binding to charged mineral surfaces. cswab.orgmdpi.com
For this compound, the central perfluorinated carbon chain would contribute to hydrophobic interactions with soil organic matter. The two diethyl ester functional groups, being less polar than the carboxylate or sulfonate groups of legacy PFAS, may result in different adsorption characteristics compared to perfluoroalkyl acids (PFAAs). The specific properties of the soil, such as total organic carbon (TOC) content, clay content, pH, and the presence of iron and aluminum oxides, are determining factors in the extent of adsorption. researchgate.netmdpi.com
Table 1: Key Factors Influencing the Adsorption of Perfluorinated Compounds in Soil
| Factor | Influence on Adsorption | Mechanism of Action |
| PFAS Chain Length | Longer chains increase adsorption | Enhanced hydrophobic interactions between the perfluoroalkyl tail and soil organic matter. cswab.orgnih.gov |
| Functional Group | Sulfonate groups tend to sorb more strongly than carboxylate groups of the same chain length. itrcweb.org | Influences the molecule's charge, polarity, and potential for electrostatic interactions or ligand exchange. mdpi.com |
| Soil Organic Carbon (TOC) | Higher TOC content generally increases adsorption | Provides hydrophobic domains for the perfluoroalkyl chain to partition into. cswab.orgresearchgate.net |
| Clay and Mineral Content | Can increase adsorption, particularly for anionic PFAS | Provides charged surfaces (e.g., iron/aluminum oxides) for electrostatic interactions and ligand exchange. mdpi.com |
| Soil pH | Affects both the charge of the PFAS molecule and the soil surface, influencing electrostatic interactions. | Lower pH can protonate mineral surfaces, increasing attraction for anionic PFAS. |
| Solution Chemistry (e.g., Ions) | Presence of cations like Ca²⁺ can enhance adsorption. | Can act as bridges between negatively charged PFAS and negatively charged soil surfaces. |
A defining characteristic of perfluorinated compounds is their extreme persistence, largely due to the strength and stability of the C-F bond. cswab.org This bond is one of the strongest in organic chemistry, making perfluoroalkyl chains highly resistant to chemical, thermal, and biological degradation. cswab.orgwikipedia.org Consequently, the perfluoroadipate backbone of this compound is expected to be highly recalcitrant under typical environmental conditions.
However, this compound is also a polyfluorinated "precursor" compound, meaning it contains non-fluorinated parts of the molecule that are susceptible to transformation. The primary degradation pathway for this compound would likely involve the hydrolysis of its two ester linkages. core.ac.ukturi.org This reaction, which can be abiotic or biotic, would cleave the ester bonds, releasing ethanol (B145695) and forming perfluoroadipic acid (PFDA), a perfluoroalkyl dicarboxylic acid.
While this represents a degradation of the parent compound, the resulting PFDA would still be a highly persistent PFAA. This transformation of a precursor into a more stable terminal product is a well-documented phenomenon for other classes of PFAS, such as fluorotelomer alcohols and polyfluoroalkyl phosphate (B84403) esters. nih.govturi.org Therefore, while this compound itself may have a finite environmental lifetime, its degradation can act as a source of other persistent PFAAs.
Advanced Remediation Technologies for Perfluorinated Esters
The persistence and mobility of PFAS necessitate advanced remediation technologies for their removal from contaminated water and soil. Conventional treatment methods are often ineffective. cswab.org Research has focused on both sequestration technologies, which physically remove PFAS from a matrix, and destructive technologies, which aim to break them down into harmless components.
Adsorption is currently the most established and widely used technology for removing PFAS from water. mdpi.comr3sustainability.com This approach involves passing contaminated water through a medium that binds the PFAS molecules.
Granular Activated Carbon (GAC): GAC is a proven and common technology for treating PFAS-contaminated water. cswab.orgitrcweb.org It effectively removes PFAS through hydrophobic interactions between the contaminants and the carbon surface. mdpi.com GAC is generally more effective for long-chain PFAS than for short-chain compounds. itrcweb.orgmdpi.com
Ion Exchange Resins: Anion exchange resins are highly effective, often outperforming GAC, particularly for a broader range of PFAS, including shorter-chain compounds. itrcweb.org These resins use electrostatic attraction to bind the negatively charged functional groups of anionic PFAS, and also benefit from adsorptive interactions. itrcweb.org
Graphene Oxide (GO): Graphene oxide has emerged as a promising next-generation adsorbent due to its exceptionally high surface area and the presence of oxygen-containing functional groups that can be modified to enhance PFAS removal. nih.govacs.org The binding of PFAS to GO is driven by a combination of van der Waals forces and potential hydrogen bonding. aip.org Studies have shown that modifying the surface of GO, for instance with cetyltrimethylammonium chloride (CTAC) or amine functional groups, can significantly improve its adsorption capacity and kinetics for a wide range of PFAS. nih.govgoldschmidt.inforsc.org
Table 2: Comparison of Adsorptive Media for PFAS Removal
| Adsorbent | Primary Removal Mechanism(s) | Advantages | Disadvantages |
| Granular Activated Carbon (GAC) | Hydrophobic Interaction | Proven technology, cost-effective, readily available. cswab.orgr3sustainability.com | Less effective for short-chain PFAS, requires long contact times, generates spent media for disposal. itrcweb.orgmdpi.com |
| Ion Exchange (IX) Resins | Electrostatic Attraction, Adsorption | High removal efficiency for both long- and short-chain PFAS, faster kinetics than GAC. itrcweb.org | Higher cost, potential for fouling, spent resin requires disposal or regeneration. itrcweb.org |
| Graphene Oxide (GO) & Composites | Van der Waals Forces, Electrostatic Interaction, Hydrogen Bonding | Very high surface area, tunable surface chemistry for enhanced selectivity, rapid kinetics. acs.orgaip.orgrsc.org | Currently higher cost, technology is still in development for large-scale applications. |
Destructive technologies are highly sought after as they offer the potential for complete mineralization of PFAS. These methods typically involve advanced oxidation or reduction processes to break the C-F bonds.
Photocatalysis: This process uses a semiconductor catalyst, such as titanium dioxide (TiO₂) or indium oxide, and a light source (typically UV) to generate highly reactive species like hydroxyl radicals and photogenerated holes. nih.govmdpi.com These species can attack and degrade PFAS molecules. mdpi.com Research has shown that photocatalysis can effectively decompose long-chain PFAAs, though efficiency varies depending on the PFAS structure and catalyst used. mdpi.comiwaponline.com
Photolysis: Direct photolysis involves using high-energy light, such as UVC, to break chemical bonds. iwaponline.com This process is most effective for certain PFAAs that can absorb the light energy, leading to decarboxylation and subsequent breakdown of the perfluoroalkyl chain. iwaponline.comnih.gov
Other Advanced Processes: Technologies like electrochemical oxidation, sonolysis, and supercritical water oxidation are also being actively researched. r3sustainability.comnih.gov These methods use electricity, high-frequency sound waves, or high temperature and pressure, respectively, to create conditions that can effectively destroy PFAS. r3sustainability.com These technologies are promising but can be energy-intensive and costly. researchgate.net
Biotransformation and Biodegradation Research
The high stability of the perfluoroalkyl structure makes PFAS highly resistant to microbial degradation. cswab.org There are no known microorganisms that can use perfluorinated compounds like perfluoroadipic acid as a primary energy source or completely mineralize them. nih.govnih.gov
However, the "polyfluorinated" nature of precursors like this compound, which contain non-fluorinated bonds, makes them susceptible to biotransformation. nih.gov Research on other PFAS precursors, such as polyfluoroalkyl phosphate esters (PAPS), has demonstrated that microorganisms can cleave the ester bonds. semanticscholar.org This process transforms the parent compound into PFAAs and other metabolites. nih.govsemanticscholar.org
Investigation of Microbial Degradation Pathways
Direct microbial degradation of this compound has not been extensively documented in scientific literature. However, research on the biodegradation of other PFAS compounds offers insights into the significant challenges and potential mechanisms that might be involved. The inherent resistance of the perfluorinated alkyl chain to microbial attack is the primary obstacle to biodegradation. battelle.org
Microbial degradation of PFAS, when it occurs, is often a slow and incomplete process. researchgate.net Studies have shown that some microorganisms can transform certain PFAS precursors, but complete mineralization to harmless end-products is rare. researchgate.netrsc.org For instance, research on perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) has identified certain microbial strains capable of limited degradation under specific conditions. nih.govmdpi.com These processes often involve enzymatic attack on parts of the molecule that are not fully fluorinated. nih.gov
Given the structure of this compound, which contains ester functional groups, it is hypothesized that initial microbial attack could occur at these ester linkages, potentially cleaving the molecule into perfluoroadipic acid and ethanol. However, the subsequent degradation of the resulting perfluoroadipic acid would still be hindered by the stable C-F bonds. researchgate.net
Current research in the broader field of PFAS bioremediation is exploring various approaches, including the use of microbial consortia that work synergistically to break down these persistent compounds. infinitalab.com Additionally, "omics" technologies are being employed to identify novel microorganisms and enzymatic pathways capable of cleaving the C-F bond. infinitalab.com
Table 1: Microbial Strains Investigated for Degradation of Related PFAS Compounds
| Microbial Strain/Consortium | Target PFAS Compound(s) | Observed Transformation/Degradation | Reference(s) |
|---|---|---|---|
| Synechocystis sp. PCC6803 | PFOA, PFOS | Partial removal; sequestration and potential transformation of PFOA | nih.gov |
| Acidimicrobiaceae sp. strain A6 | PFOA | Defluorination under anaerobic conditions in microbial electrolysis cells | confex.com |
| Gordonia sp. NB4-1Y | Fluorotelomer compounds | Efficient removal (up to 88%) | mdpi.com |
| Pseudomonas plecoglossicida 2.4-D | PFOS | Biotransformation to perfluoroheptanoic acid | mdpi.com |
Development of Biodegradable Fluorinated Compounds
In response to the environmental persistence of conventional PFAS, significant research efforts are directed towards the design and synthesis of biodegradable fluorinated compounds. The primary strategy involves incorporating features into the molecular structure that are susceptible to microbial or enzymatic degradation, without compromising the desired properties conferred by fluorine.
One promising approach is the introduction of ester bonds into the backbone of fluorinated polymers. packaging-gateway.com Ester linkages are known to be susceptible to hydrolysis, both chemically and enzymatically, which can facilitate the breakdown of the polymer chain. packaging-gateway.com Researchers have successfully synthesized fluorinated polyesters that exhibit enhanced degradation rates compared to their non-fluorinated counterparts. researchgate.net
A recent study by chemists at the University of Bayreuth, Germany, has demonstrated the creation of a new class of fluorinated polymers containing ester bonds that degrade significantly faster than conventional fluorinated plastics. packaging-gateway.com A key advantage of this approach is the potential to recover and reuse the fluorine from the degraded material, contributing to a more sustainable circular economy for fluorine. packaging-gateway.com
While these developments are primarily focused on fluorinated polymers, the underlying principles could be applied to smaller molecules like this compound. By designing fluorinated adipates with strategically placed biodegradable linkages, it may be possible to create alternatives that offer similar performance characteristics but with a reduced environmental footprint. The demand for phthalate-free and environmentally friendly plasticizers is a driving force for such innovations. mdpi.com
Table 2: Strategies for Developing Biodegradable Fluorinated Compounds
| Strategy | Description | Potential Outcome | Reference(s) |
|---|---|---|---|
| Incorporation of Ester Bonds | Synthesizing fluorinated polymers and compounds with ester linkages in their molecular structure. | Enhanced susceptibility to hydrolytic and enzymatic degradation, leading to faster breakdown in the environment. | packaging-gateway.comresearchgate.net |
| Introduction of Ether Linkages | Integrating ether bonds into the fluorinated carbon chain. | May provide points of cleavage for specific enzymes, although generally more stable than ester bonds. | General Chemical Principle |
| Use of Shorter Perfluoroalkyl Chains | Designing compounds with shorter chain lengths of perfluorinated carbons. | Generally associated with lower bioaccumulation potential and potentially faster degradation, though still persistent. | General Toxicological Principle |
| Bio-based Fluorinated Monomers | Utilizing renewable resources to synthesize the building blocks for fluorinated materials. | Reduces reliance on fossil fuels and can introduce inherent biodegradability depending on the monomer structure. | Emerging Research Area |
Compound Information
Synthesis and Reactivity Challenges and Opportunities
The synthesis and reactivity of perfluorinated esters like diethyl perfluoroadipate present distinct challenges and opportunities rooted in the powerful effects of fluorine substitution.
Challenges:
Harsh Synthesis Conditions: The synthesis of organofluorine compounds often requires specialized and harsh reagents. cas.cnoup.com Creating the perfluorinated backbone of the adipate (B1204190) molecule can involve methods that are not environmentally benign.
Purification: The unique properties of highly fluorinated molecules, such as their distinct polarity and solubility, can complicate purification processes, requiring specialized chromatographic techniques.
Inertness of the C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry, making the perfluorinated backbone exceptionally stable and resistant to chemical transformation. arome-science.com This inertness, while beneficial for material stability, limits the possibilities for subsequent chemical modification.
Opportunities:
Greener Synthetic Routes: A significant opportunity lies in the development of more environmentally friendly synthesis methods. researchgate.net This includes the use of greener solvents like water or ionic liquids, microwave-assisted synthesis, and the development of photocatalysts to reduce energy consumption and hazardous waste. benthamscience.com
Novel Reactivity: The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the adjacent ester functional groups. This can be exploited to design novel polymerization reactions or to create unique molecular architectures.
Catalytic Innovations: There is a growing need for new catalytic systems, including transition-metal catalysts and organocatalysts, that can facilitate the synthesis of fluorinated compounds under milder conditions and with greater efficiency. researchgate.net
Advancements in Materials Science Applications
The unique properties imparted by the perfluoroalkyl chain position compounds like this compound as potentially valuable components in advanced materials.
High-Performance Lubricants: Perfluorinated compounds, particularly perfluoropolyethers (PFPEs), are renowned for their use as high-performance lubricants in extreme conditions, such as in the aerospace industry. engineering.comtribology.commaconresearch.com They exhibit exceptional thermal stability, chemical inertness, and maintain their properties over a wide range of temperatures. engineering.comtribology.com Short-chain fluorinated esters could serve as additives or base oils in specialized lubricant formulations. researchgate.net
| Property | Benefit in Lubrication |
| High Thermal Stability | Resists breakdown at extreme temperatures (up to 350°C) tribology.com |
| Chemical Inertness | Non-reactive with metals, plastics, and elastomers maconresearch.com |
| Wide Operating Temperature | Functional from cryogenic (-75°C) to high temperatures (400°C) engineering.com |
| Non-flammability | Safe for use in oxygen-rich environments maconresearch.com |
Fluoropolymer Synthesis and Modification: Fluorinated diesters can potentially serve as monomers or building blocks for the synthesis of novel fluoropolymers. pageplace.de These polymers are critical materials in various sectors due to their chemical resistance, low friction, and weatherability. pageplace.de
Coatings: Used in non-stick surfaces, water-repellent fabrics, and protective coatings for electronics and industrial equipment. rsc.org
Plasticizers: While many traditional plasticizers are being phased out due to health concerns, there is emerging research into new types of plasticizers. epa.gov Fluorinated compounds could potentially act as specialized plasticizers, although their environmental persistence is a major concern.
Recent advancements focus on creating fluoropolymers with improved properties and more sustainable production methods. nih.gov
Future Directions in Analytical and Computational Chemistry
The widespread presence and persistence of PFAS have created significant challenges and spurred innovation in analytical and computational chemistry.
Advancements in Analytical Chemistry: Detecting and quantifying short-chain PFAS like this compound at environmentally relevant concentrations is a major analytical challenge. arome-science.comsepscience.comchromatographyonline.com
High-Sensitivity Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for PFAS analysis, capable of detecting compounds at parts-per-trillion levels. arome-science.comselectscience.net
Overcoming Interference: A key challenge is overcoming matrix effects and background contamination, as PFAS are ubiquitous even in laboratory environments. sepscience.comacs.org
Future Trends: The future of PFAS analysis is moving towards developing faster, more comprehensive, and field-deployable methods. selectscience.netrsc.org This includes high-resolution mass spectrometry for identifying unknown PFAS and developing integrated systems that combine detection with remediation technologies. rsc.org Machine learning and molecular networking are also emerging as powerful tools to identify previously unknown PFAS compounds from complex datasets. arome-science.com
Role of Computational Chemistry: Computational models are becoming indispensable tools for understanding the behavior of perfluorinated chemicals. epa.gov
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models are used to predict the physicochemical properties of PFAS, such as water solubility and partitioning coefficients, which are crucial for assessing their environmental fate. acs.orgresearchgate.net
Toxicity Assessment: Computational tools like the EPA's CompTox and machine learning models help predict the toxicity of various PFAS, guiding regulators and researchers in prioritizing compounds of concern. epa.govfiu.edu
Reactivity and Spectra Simulation: Computational methods can simulate reaction pathways and predict spectroscopic data (e.g., NMR spectra), aiding in the synthesis and identification of new fluorinated compounds. researchgate.net
Emerging Research Areas in Environmental Science
The extreme persistence of PFAS, often called "forever chemicals," is a primary focus of environmental science research. umn.edu
Persistence and Mobility: Short-chain PFAS, while potentially less bioaccumulative than their long-chain predecessors, are often more mobile in aquatic systems. nih.govfrontiersin.orgresearchgate.net Their high persistence means they can accumulate in water resources, leading to long-term, irreversible environmental exposure. nih.gov
Biodegradation Challenges and Opportunities: The stability of the carbon-fluorine bond makes most perfluorinated compounds highly resistant to biodegradation. nih.gov
Limited Degradation: While some polyfluorinated substances can be transformed by microorganisms, this often results in the formation of other persistent perfluorinated acids rather than complete mineralization. rsc.org
Novel Pathways: Recent research has provided evidence that some bacteria are capable of breaking the C-F bond, opening up new possibilities for bioremediation. umn.edu Identifying and characterizing the enzymes responsible for this degradation is a critical area of future research. umn.edu
Towards a Circular Fluorine Economy: A significant emerging research area is the development of degradable fluorinated polymers. packaging-gateway.comuni-bayreuth.dersc.org
Designing for Degradation: Researchers are creating new fluorinated polyesters that incorporate "weak links" (like ester bonds) into the polymer backbone. packaging-gateway.comuni-bayreuth.de
Fluorine Recovery: These new materials are designed to degrade under specific conditions, allowing for the recovery and reuse of fluorine, which is a finite resource. uni-bayreuth.dersc.org This approach is a crucial step towards creating a sustainable, circular economy for fluorine-containing materials. uni-bayreuth.de
Q & A
Q. What established synthetic pathways are used for diethyl perfluoroadipate, and how can reaction conditions be optimized for higher yields?
this compound is synthesized via esterification of perfluoroadipic acid with ethanol, typically using acid catalysts like sulfuric acid. Optimization involves:
- Molar ratios : Excess ethanol drives esterification equilibrium.
- Temperature : 60–80°C balances reaction rate and side-product formation.
- Catalyst concentration : 1–5% (v/v) sulfuric acid minimizes decomposition. Purity is confirmed via ¹⁹F NMR (to verify fluorinated chains) and FTIR (to detect ester carbonyl peaks) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities and degradation products.
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Identifies non-volatile contaminants (e.g., residual acids).
- Combustion Analysis : Validates elemental composition (C, F, O ratios).
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?
- Microcosm Studies : Simulate natural water systems with controlled pH, temperature, and microbial activity.
- Degradation Metrics : Use LC-MS/MS to quantify parent compound decay and track transformation products (e.g., perfluoroadipic acid).
- Isotopic Labeling : Incorporate ¹³C or ¹⁹F labels to distinguish biotic vs. abiotic degradation pathways.
- Controls : Include sterile samples to isolate chemical hydrolysis effects .
Q. What statistical methods are appropriate for analyzing variable interactions in this compound’s physicochemical properties?
- ANOVA : Tests significance of variables (e.g., temperature, solvent polarity) on properties like solubility or viscosity.
- Response Surface Methodology (RSM) : Models multivariate interactions (e.g., pH vs. temperature) to optimize synthesis or stability.
- Example : A study on diethyl ether additives used RSM to derive regression equations for fuel properties, demonstrating how similar approaches apply to fluorinated esters .
Q. How can the bioaccumulation potential of this compound be evaluated in model organisms?
- In Vivo Exposure : Administer the compound to aquatic species (e.g., zebrafish) and measure bioconcentration factors (BCF) in tissues.
- Analytical Methods : Use LC-HRMS (High-Resolution MS) to detect low concentrations in biological matrices.
- Comparative Analysis : Benchmark against known PFAS (e.g., PFOA) using data from human biomonitoring studies .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in PFAS detection data across studies?
- Cross-Validation : Replicate analyses using multiple instruments (e.g., GC-MS vs. LC-MS/MS).
- Matrix Effects : Account for interference from co-eluting compounds in biological/environmental samples via isotope dilution.
- Standardization : Align with PFAS testing protocols from the Interstate Technology & Regulatory Council (ITRC) to ensure comparability .
Q. What strategies mitigate cross-contamination risks during this compound sampling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
